molecular formula C25H35N3 B5198295 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine CAS No. 6035-77-4

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

Cat. No.: B5198295
CAS No.: 6035-77-4
M. Wt: 377.6 g/mol
InChI Key: INIISLKUGWXAQL-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Piperidine Ring: Starting with a benzylpiperidine precursor.

    Alkylation: Introduction of the phenylpropyl group through alkylation reactions.

    Coupling Reactions: Using coupling agents to link the two piperidine rings.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of specific catalysts to increase yield.

    Temperature and Pressure: Controlling reaction temperature and pressure to ensure consistency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce functional groups.

    Reduction: Reducing agents to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:

    Binding to Receptors: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibiting specific enzymes that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A precursor in the synthesis.

    4-Phenylpiperazine: Another piperazine derivative with similar properties.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is unique due to its specific structure, which combines features of both benzylpiperidine and phenylpropylpiperazine, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIISLKUGWXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387120
Record name 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-77-4
Record name 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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